molecular formula C12H13NO3S B14359198 2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate CAS No. 90252-68-9

2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B14359198
CAS No.: 90252-68-9
M. Wt: 251.30 g/mol
InChI Key: SCIUVCJHOBDELH-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzene ring fused to a thiazine ring, with a methoxyethyl group and a carboxylate group attached. Benzothiazine derivatives are known for their diverse biological activities and have been studied for various pharmacological applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate involves its interaction with various molecular targets and pathways. For example, benzothiazine derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and to modulate ion channels . The specific molecular targets and pathways depend on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxyethyl group and the carboxylate group enhances its solubility and potential for further functionalization.

Properties

CAS No.

90252-68-9

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-methoxyethyl 4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C12H13NO3S/c1-15-6-7-16-12(14)11-8-13-9-4-2-3-5-10(9)17-11/h2-5,8,13H,6-7H2,1H3

InChI Key

SCIUVCJHOBDELH-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C1=CNC2=CC=CC=C2S1

Origin of Product

United States

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